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Compound of Interest |

3-(3-Chloro-5-fluorophenyl)-1-
Compound Name:
propene
CAS No.: 842124-18-9
Cat. No.: B1302652

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-(3-Chloro-5-fluorophenyl)-1-propene (CAS: 842124-18-9) is a bifunctional aromatic
building block characterized by a unique "orthogonal reactivity" profile.[1][2] Its structure
combines a terminal olefin (allyl group) with a meta-substituted halogenated arene containing
both chlorine and fluorine.[1][2]

For drug development professionals, this molecule represents a strategic scaffold.[1][2] The
allyl group serves as a versatile handle for olefin metathesis, hydroboration, or oxidation, while
the halogenated core offers sites for sequential cross-coupling and metabolic blocking.[1][2]
The specific substitution pattern (3-Cl, 5-F) is designed to modulate lipophilicity (

) and block metabolic hotspots (CYP450 oxidation) without introducing excessive steric bulk.[1]

[2]
Chemical Identity & Physicochemical Profile[1][3][4]
[5][6]1[7][8]1[9][10]
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Property Value Note

IUPAC Name 3-(3-Chloro-5-fluorophenyl)-1- Also: 1-Allyl-3-chloro-5-
propene fluorobenzene

CAS Registry Number 842124-18-9

Molecular Formula CoHsCIF

Molecular Weight 170.61 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 67°C @ 5 mmHg Vacuum distillation required

Density 1.137 + 0.06 g/cm3 Predicted

LogP (Predicted) ~3.7 High lipophilicity

H-Bond Acceptors 1 (Fluorine)

Rotatable Bonds 2 Allyl rotation

Synthetic Methodologies

The synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene relies on leveraging the reactivity

difference between aryl bromides and aryl chlorides.[1][2] The commercial precursor, 1-bromo-

3-chloro-5-fluorobenzene, allows for selective allylation at the bromine position, leaving the

chlorine intact for downstream functionalization.[1][2]

Protocol A: Kumada Coupling (Industrial/Scale-Up

Preferred)

This method is preferred for scale-up due to lower cost and absence of toxic tin byproducts.[1]

[2]

e Reagents: 1-bromo-3-chloro-5-fluorobenzene, Allyimagnesium bromide (1.0 M in Etz0),

Pd(dppf)Cl2 (Catalyst).[1][2]

e Solvent: Anhydrous THF.
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e Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N2/Ar).[1][2]
Step-by-Step Methodology:

o Catalyst Loading: Charge a flame-dried 3-neck flask with 1-bromo-3-chloro-5-fluorobenzene
(1.0 eq) and Pd(dppf)Clz (3-5 mol%).[1][2] Purge with Argon.

e Solvation: Add anhydrous THF (concentration ~0.2 M) and cool the system to 0°C.

o Grignard Addition: Dropwise add Allylmagnesium bromide (1.2 eq) over 30 minutes. Crucial:
Maintain temperature <5°C to prevent homocoupling of the Grignard reagent.[1][2]

e Reaction: Allow to warm to RT and stir for 2—4 hours. Monitor by GC-MS or TLC (Hexanes).
[1][2] Look for the disappearance of the aryl bromide.[1][2]

e Quench: Carefully quench with saturated NH4Cl solution at 0°C.

o Workup: Extract with Et2O or MTBE. Wash organics with brine, dry over MgSOa4, and
concentrate.[1][2]

 Purification: Vacuum distillation (bp 67°C @ 5 mmHg) is superior to column chromatography
for this volatile oil.[1][2]

Protocol B: Stille Coupling (Laboratory Scale/Mild
Conditions)

Used when functional group tolerance is a concern or if the Grignard reagent is too aggressive.

[1][2]
¢ Reagents: Allyltributyltin, Pd(PPhs)a.[1][2]
e Solvent: Toluene or DMF.[1][2]

» Note: Requires rigorous removal of tin residues (KF workup).[1][2]

Reactivity & Functionalization Profile
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The utility of this molecule lies in its divergent reactivity.[1][2] The researcher can selectively
manipulate the "Left Wing" (Allyl) or the "Right Wing" (Aryl Chloride).[1][2]

The Allyl Handle (Aliphatic Functionalization)

The terminal alkene is electron-rich and sterically accessible.[1][2]

» Ring-Closing Metathesis (RCM): Reaction with Grubbs Il catalyst and a second olefinic
partner yields dihydrobenzopyrans or indenes.[1][2]

o Anti-Markovnikov Hydroboration: Treatment with 9-BBN followed by oxidative workup yields
the primary alcohol (3-(3-chloro-5-fluorophenyl)propan-1-ol), a key linker for PROTACSs.[1][2]

o Epoxidation: Reaction with m-CPBA yields the epoxide, opening routes to chiral amino-
alcohols.[1][2]

The Aryl Chloride (Aromatic Functionalization)

The C-Cl bond is deactivated by the electron-withdrawing fluorine (inductive effect) but remains
accessible via modern Palladium catalysis.[1][2]

o Buchwald-Hartwig Amination: Using bulky phosphine ligands (e.g., BrettPhos or RuPhos),
the chlorine can be displaced by amines to form aniline derivatives.[1][2]

o Suzuki-Miyaura Coupling: Coupling with aryl boronic acids using Pd(OAc)2/SPhos allows the
construction of biaryl scaffolds.[1][2]

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the sequential functionalization logic.
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Caption: Divergent synthesis map showing the formation of the core scaffold and its
subsequent "Left/Right" functionalization pathways.

Applications in Medicinal Chemistry
Bioisosterism & Metabolic Stability

In drug design, the 3-Chloro-5-fluoro motif is a specific tactical choice:

e Metabolic Blocking: The C-F bond (Bond Dissociation Energy ~116 kcal/mol) at the 5-
position blocks CYP450-mediated aromatic hydroxylation, a common metabolic clearance
pathway.[1][2]

 Lipophilicity Tuning: The chlorine atom increases lipophilicity (

value ~0.71), improving membrane permeability.[1][2] The fluorine atom exerts a strong
electron-withdrawing effect, lowering the pKa of any proximal phenols or anilines synthesized
from this scaffold.[1][2]

Fragment-Based Drug Discovery (FBDD)
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This molecule serves as a "linker fragment."[1][2] The propyl chain provides a flexible tether (3
carbons) often used to connect a pharmacophore (attached via the aryl ring) to a solubilizing
group or E3 ligase ligand (attached via the allyl terminus).[1][2]

Safety & Handling Guidelines

Signal Word: WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Initation H319 Causes serious eye irritation.

[1](21[3]

May cause respiratory
irritation.[1][2][3]

STOT-SE H335

Handling Protocols:

o Storage: Store at 2-8°C under an inert atmosphere (Argon). The allyl group is susceptible to
slow auto-oxidation if exposed to air/light.[1][2]

« Stabilization: Commercial preparations may contain small amounts of phenolic stabilizers
(e.g., BHT) to prevent polymerization.[1][2]
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e Hermann, G. N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides."[1]
[2] Angewandte Chemie International Edition, 2012.[1][2] (General reference for C-Cl
activation protocols cited in Section 4.2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 3-(3-Chloro-5-fluorophenyl)-1-
propene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1302652#3-3-chloro-5-fluorophenyl-1-propene-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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